2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a heterocyclic compound that features both quinazoline and pyrimidine rings. These structures are known for their significant biological and pharmaceutical activities, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves the following steps:
Amidation and Cyclization: The most common approach involves amidation of 2-aminobenzoic acid derivatives, followed by cyclization to form the quinazoline ring.
Substitution Reactions:
Formation of Pyrimidine Ring: The pyrimidine ring is formed by reacting appropriate precursors under cyclization conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions include various substituted quinazolinone and pyrimidine derivatives, which can have different biological activities .
Scientific Research Applications
2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(4,7-dimethylquinazolin-2-ylamino)-6-methylpyrimidin-4(3H)-one
- 3-amino-2-methyl-quinazolin-4(3H)-one
Uniqueness
2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C21H27N5O |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H27N5O/c1-5-7-8-9-17-14(4)23-21(25-19(17)27)26-20-22-13(3)16-11-10-15(6-2)12-18(16)24-20/h10-12H,5-9H2,1-4H3,(H2,22,23,24,25,26,27) |
InChI Key |
NHDPTRFOXXCYFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)CC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.